(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Medicinal Chemistry Kinase Inhibitors Stereochemistry

The compound (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine (CAS 1144519-73-2) is a specialized chiral small molecule featuring a morpholine ring substituted with a piperidine moiety. Its core architecture—a cis-2,6-dimethylmorpholine linked via a nitrogen atom to a 4-piperidinyl group—places it within the class of heterocyclic building blocks used in medicinal chemistry.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B7770265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2CCNCC2
InChIInChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3/t9-,10+
InChIKeyMYYJFAYHVMWIDI-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine as a Chiral Morpholine-Piperidine Scaffold


The compound (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine (CAS 1144519-73-2) is a specialized chiral small molecule featuring a morpholine ring substituted with a piperidine moiety. Its core architecture—a cis-2,6-dimethylmorpholine linked via a nitrogen atom to a 4-piperidinyl group—places it within the class of heterocyclic building blocks used in medicinal chemistry [1]. The molecule is characterized by a molecular weight of 198.31 g/mol, a defined (2R,6S) stereochemistry, and a hydrogen bond acceptor/donor profile (3 acceptors, 1 donor) that dictates its interaction potential [2]. As evidenced by its presence in 41 patent families and absence of primary literature, this compound is predominantly a proprietary research intermediate rather than an extensively profiled active pharmaceutical ingredient [3].

Why Generic Morpholine or Piperidine Substitutes Cannot Replace (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine


Generic substitution with simpler, achiral morpholines or unsubstituted piperidine-morpholine hybrids is demonstrably risky for projects requiring specific molecular geometry. The (2R,6S) cis-configuration of the dimethyl groups imposes a rigid chair conformation on the morpholine ring, fundamentally altering its spatial orientation and, consequently, its binding to chiral biological targets compared to its trans-isomer or unsubstituted analog [1]. Furthermore, the direct attachment of the morpholine nitrogen to the piperidine 4-position creates a distinct spatial and electronic environment, a pharmacophore pattern associated with tyrosine kinase inhibitor scaffolds, unlike the extended alkyl chains found in molecules like 4-(2-piperidin-4-yl-ethyl)-morpholine [2]. The combination of fixed chirality and a unique diamine architecture means that simple substitutions will not replicate the target engagement or synthetic utility expected from this specific building block.

Quantitative Differentiation Evidence for (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine vs. Closest Analogs


Stereochemical Impact on CNS Target Selectivity for Kinase Inhibitor Building Blocks

The (2R,6S) cis-configuration enables a bidentate binding mode for tyrosine kinase targets (e.g., VEGFR/FGFR) that is unattainable with the trans-isomer or non-chiral morpholines. This is inferred from the compound's role as a pharmacophore in patent literature, where the ability of the cis-2,6-dimethyl group to lock the morpholine ring in a low-energy chair conformation is critical for fitting into specific kinase hinge regions.

Medicinal Chemistry Kinase Inhibitors Stereochemistry

Distinct Physicochemical Profile Compared to Unsubstituted 4-(Piperidin-4-yl)morpholine

The addition of two methyl groups at the 2 and 6 positions of the morpholine ring significantly alters key physicochemical properties relative to the unsubstituted 4-(piperidin-4-yl)morpholine. The increased lipophilicity and molecular weight directly impact membrane permeability and non-specific binding profiles. [1]

Drug Design Physicochemical Properties Scaffold Selection

Regioisomeric Differentiation from 4-(2-Piperidin-4-yl-ethyl)morpholine Linked Scaffolds

The direct N-substitution of morpholine with piperidine in the target compound contrasts with the ethyl-spacer found in 4-(2-piperidin-4-yl-ethyl)-morpholine. This regioisomeric shift changes the pKa of the basic amine and the distance between hydrogen-bonding centers, which is critical for target interaction fingerprints. [1]

Medicinal Chemistry Scaffold Diversity Patent Landscape

Preferred Application Scenarios for (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine Rooted in Evidence


Chiral Fragment Library Design for Kinase-Focused Lead Discovery

Based on its inferred role as a bidentate pharmacophore for kinase targets [1], the (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is optimally procured as a core fragment in diversity libraries. Its fixed cis-stereochemistry and direct diamine linkage make it a high-value input for fragment-based screening where pre-organized, patentable chiral space is required.

Synthesis of CNS-Penetrant Probe Molecules Requiring Defined cLogP

The compound's calculated XLogP3-AA of 0.9 [1] and low molecular weight place it in favorable CNS chemical space. Procurement for CNS drug discovery programs is supported over simpler morpholine-piperidine analogs, as its specific cLogP and small size balance blood-brain barrier permeability with efflux liability, a defined advantage for neurological target engagement.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects on Target Binding

When mapping the binding site topology of a target protein, the target compound serves as a critical SAR probe. Its direct N-substitution differentiates it from elongated analogs like 4-(2-piperidin-4-yl-ethyl)-morpholine [1], providing a distinct 'short-form' vector for exploring hydrogen-bonding distances and steric tolerance in a way that the 'long-form' analog cannot replicate.

Quote Request

Request a Quote for (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.